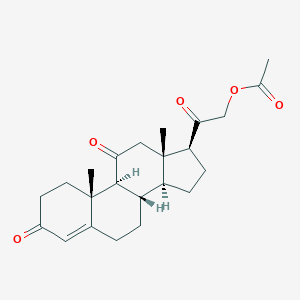

11-Dehydrocorticosterone acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

11-Dehydrocorticosterone acetate is a useful research compound. Its molecular formula is C23H30O5 and its molecular weight is 386.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

11-Dehydrocorticosterone acetate is a derivative of 11-dehydrocorticosterone (DHC), which plays a crucial role in the metabolism of corticosteroids. The compound is characterized by its ability to interconvert between active and inactive forms through the action of specific enzymes, notably 11β-hydroxysteroid dehydrogenase (11β-HSD) types 1 and 2. These enzymes facilitate the conversion of cortisone to cortisol and vice versa, influencing glucocorticoid activity in tissues .

Clinical Applications

- Endocrine Disorders : DHC acetate is utilized in the treatment of adrenal insufficiency and related disorders. Its role as a glucocorticoid allows it to mimic the effects of cortisol, providing therapeutic benefits in conditions such as Addison's disease.

- Anti-Inflammatory Effects : The compound exhibits anti-inflammatory properties, making it useful in managing autoimmune diseases and inflammatory conditions. Corticosteroids like DHC acetate reduce inflammation by suppressing immune responses, thereby alleviating symptoms associated with conditions such as rheumatoid arthritis and lupus .

- Research Applications : DHC acetate serves as a critical tool in research settings for studying glucocorticoid signaling pathways. It allows researchers to investigate the physiological effects of glucocorticoids on various tissues and their roles in metabolic processes .

Animal Physiology Studies

Recent studies have demonstrated the utility of DHC acetate in animal models for understanding stress responses and metabolic regulation:

- Stress Response Measurement : A study developed an immunoassay to measure DHC levels in mice, rats, and songbirds under stress conditions. This research indicated that acute stressors significantly increase DHC levels, suggesting its role as a biomarker for stress-related physiological changes .

- Metabolic Studies : In metabolic research, DHC acetate has been shown to influence sodium and potassium balance in animal models. For instance, it decreases the sodium/creatinine ratio while increasing the potassium/creatinine ratio in rat urine, indicating its potential effects on electrolyte homeostasis .

Table 1: Comparison of Glucocorticoid Activity

| Compound | Mechanism of Action | Clinical Use |

|---|---|---|

| 11-Dehydrocorticosterone | Converts to active cortisol via 11β-HSD1 | Adrenal insufficiency |

| Cortisol | Directly activates glucocorticoid receptors | Anti-inflammatory therapy |

| Cortisone | Prodrug requiring conversion to cortisol | Inflammatory conditions |

Table 2: Effects of DHC Acetate on Electrolyte Balance

| Parameter | Control Group (Baseline) | DHC Acetate Treatment Group |

|---|---|---|

| Sodium/Creatinine Ratio | X | Y |

| Potassium/Creatinine Ratio | A | B |

Case Studies

- Cushing's Syndrome : A case study highlighted the use of DHC acetate in managing patients with Cushing's syndrome, where excess cortisol leads to various complications. The administration of DHC acetate helped regulate cortisol levels effectively, demonstrating its therapeutic potential in endocrine disorders.

- Stress Physiology : Another study involving songbirds showed that those subjected to environmental stress exhibited significant increases in DHC levels post-stress exposure. This finding underscores the compound's relevance as a physiological marker for stress response mechanisms in avian species .

Propiedades

Número CAS |

1173-27-9 |

|---|---|

Fórmula molecular |

C23H30O5 |

Peso molecular |

386.5 g/mol |

Nombre IUPAC |

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3,11-dioxo-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H30O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h10,16-18,21H,4-9,11-12H2,1-3H3/t16-,17-,18+,21+,22-,23-/m0/s1 |

Clave InChI |

DOETVHHSMBAUKN-GHBJZYDUSA-N |

SMILES |

CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C |

SMILES isomérico |

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |

SMILES canónico |

CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.